![molecular formula C16H17N3O4S B601263 Cefaclor EP Impurity G CAS No. 67308-21-8](/img/structure/B601263.png)
Cefaclor EP Impurity G
Overview
Description
Cefaclor EP Impurity G, also known as 3-chloro-7-D-glycero-α-D-galacto-hept-2-ulopyranosonic acid, is a chemical compound that is used as a reference standard in the pharmaceutical industry . This impurity is commonly encountered during the synthesis of Cefaclor, a second-generation cephalosporin antibiotic used to treat a wide range of bacterial infections . It is also used to identify and quantify impurities present in Cefaclor samples .
Synthesis Analysis
Cefaclor EP Impurity G is typically analyzed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) techniques . This impurity is commonly encountered during the synthesis of Cefaclor .Molecular Structure Analysis
Chemically, Cefaclor EP Impurity G is a complex molecule with a molecular formula of C9H15ClO8 . It has a molecular weight of 291.67 g/mol .Chemical Reactions Analysis
The compound is typically analyzed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) techniques . Chemical information about the compound helps in the identification and quantification of impurities during pharmaceutical manufacturing .Physical And Chemical Properties Analysis
Cefaclor EP Impurity G is a white to off-white crystalline powder that is soluble in water and methanol . It has a molecular weight of 291.67 g/mol and a melting point of 114-118 °C .Scientific Research Applications
Analytical Method Development
Cefaclor EP Impurity G: is utilized in the development of analytical methods, particularly for the validation of pharmaceutical products. It serves as a reference standard to ensure the accuracy and precision of analytical procedures, which is crucial for maintaining the quality of pharmaceuticals .
Antibiotic Research
As an impurity of Cefaclor, a second-generation cephalosporin antibiotic, Cefaclor EP Impurity G is significant in antibiotic research. It helps in understanding the impurity profile of antibiotics, which is essential for evaluating their safety and efficacy .
Environmental Monitoring
Cefaclor EP Impurity G: can be detected in environmental samples, such as water bodies, using advanced chromatographic techniques. This allows for the monitoring of pharmaceutical pollutants and assessing their impact on ecosystems .
Pharmacokinetics and Metabolism Studies
Researchers use Cefaclor EP Impurity G to study the pharmacokinetics and metabolism of Cefaclor. By understanding how this impurity behaves in the body, scientists can gain insights into the drug’s overall metabolic pathways .
Impurity Profiling and Characterization
Cefaclor EP Impurity G: is essential for the multidimensional evaluation of impurity profiles in generic cephalexin and cefaclor antibiotics. This involves characterizing impurities using techniques like HPLC and mass spectrometry to ensure drug quality and safety .
Drug Formulation and Stability Testing
In the formulation of Cefaclor-based medications, Cefaclor EP Impurity G is used to test the stability of the drug under various conditions. This helps in determining the shelf life and storage requirements of the pharmaceutical product .
Regulatory Compliance
Cefaclor EP Impurity G: aids pharmaceutical companies in complying with regulatory guidelines. By using this compound as a reference standard, companies can demonstrate that their products are free from harmful impurities and safe for consumption .
Safety And Hazards
Future Directions
Cefaclor EP Impurity G is an important reference standard in the pharmaceutical industry . Its usage facilitates the quality control and assurance of Cefaclor and its related compounds . Future research may focus on improving the synthesis and analysis methods of Cefaclor EP Impurity G to ensure the quality and safety of Cefaclor.
properties
IUPAC Name |
(6R,7R)-7-[(2-amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-12,15H,1,7,17H2,(H,18,20)(H,22,23)/t10?,11-,12?,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LROYCRSHQNGOQU-KBMVZVDUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefaclor EP Impurity G |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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